N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide is a synthetic compound that has garnered attention in recent years due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with a thiophene ring and a hydroxy group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the hydroxy group and the pentyl chain. The final step involves the coupling of the thiophene derivative with 4-isopropoxybenzoyl chloride under controlled conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the thiophene ring or the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzamide core.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)cinnamamide
Uniqueness
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-isopropoxybenzamide stands out due to its unique combination of a benzamide core with a thiophene ring and a hydroxy group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-14(2)23-17-7-5-16(6-8-17)19(22)20-11-9-15(10-12-21)18-4-3-13-24-18/h3-8,13-15,21H,9-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZZDKOFTVMIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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